[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine
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Overview
Description
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis
Preparation Methods
The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-3-methyl-1H-pyrazole with an appropriate aldehyde, followed by reductive amination to introduce the amine group . The reaction conditions typically involve the use of a solvent-free environment and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and active pharmaceutical ingredients.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives such as 1-methyl-1H-pyrazole and 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . While these compounds share a similar core structure, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-5-15-9-12(11(4)14-15)8-13-7-6-10(2)3/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
PZQNHSASIPFMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCC(C)C |
Origin of Product |
United States |
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